molecular formula C21H20O3 B5861765 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one

8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B5861765
M. Wt: 320.4 g/mol
InChI Key: TWEYRHQQJRXOND-UHFFFAOYSA-N
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Description

8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one (CAS: 292644-23-6) is a coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 8, a phenyl group at position 4, and a 3-methyl-2-butenyloxy (isopentenyloxy) chain at position 5. Its molecular formula is C21H20O3 (MW: 320.38 g/mol), with a SMILES string CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC=C(C)C and InChIKey TWEYRHQQJRXOND-UHFFFAOYSA-N . The compound's structure is critical to its physicochemical properties and biological activity, as discussed below.

Properties

IUPAC Name

8-methyl-7-(3-methylbut-2-enoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14(2)11-12-23-19-10-9-17-18(16-7-5-4-6-8-16)13-20(22)24-21(17)15(19)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEYRHQQJRXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with a suitable β-keto ester under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Alkylation with 3-Methyl-2-Butenyl Group: The final step involves the alkylation of the chromen-2-one core with 3-methyl-2-butenyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Condensation Reactions

The compound can be synthesized via condensation reactions, a common approach for chromenone derivatives. For example, 4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one (a structural analog) is prepared under controlled conditions involving temperature, solvent choice, and reaction time optimization. Pyridine-catalyzed condensations of α,β-unsaturated carbonyl compounds with phenols are also viable, though high temperatures (>200°C) may lead to side products requiring chromatographic purification .

Substitution and Derivatization

Reactions involving 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (a related intermediate) demonstrate substitution potential:

  • Hydrazine reactions : Substitution with hydrazine hydrate or phenylhydrazine yields pyrazole derivatives (e.g., 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one) .

  • Carbodithioate reactions : Methyl hydrazinecarbodithioate reacts to form methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate .

Chromenone Ring Formation

The chromenone core is often synthesized via the Pechmann condensation , where phenols react with β-keto esters under acidic conditions. For example, 4,8-dimethyl-7-hydroxycoumarin reacts with 4,4-dimethoxy-2-methyl-butan-2-ol (a masked alkenal) to form chromenone derivatives .

Nucleophilic Substitution

The 3-methyl-2-butenyl group at position 7 and the 4-phenyl substituent may participate in nucleophilic substitutions. For instance, brominated chromenones (e.g., 6-bromo derivatives) undergo displacement reactions with hydrazine or phenylhydrazine to form heterocyclic derivatives .

Enolate Formation and Alkylation

The ketone group at position 2 may form enolates, enabling alkylation or acylation. This is evident in the synthesis of 3-(3-(dimethylamino)acryloyl) chromenones , where acryloyl groups are introduced via condensation with dimethylformamide dimethyl acetal .

Coupling Reactions

Pyrazole and pyrazolo-pyridazinone derivatives are formed via coupling reactions. For example, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one reacts with hydrazinecarbodithioate to yield methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate .

Analytical Techniques

Technique Application Source
Thin-layer chromatography (TLC) Monitoring reaction progress and purity
High-performance liquid chromatography (HPLC) Quantitative analysis of reaction yields and impurities
Nuclear magnetic resonance (NMR) Structural confirmation of intermediates and final products
Infrared spectroscopy (IR) Functional group identification (e.g., C=O, C=N stretches)
Mass spectrometry (MS) Molecular weight and fragmentation pattern analysis

Carbonic Anhydrase Inhibition

Coumarins, such as 7-methoxy-8-(3-methyl-2-butenyl)coumarin (osthole), exhibit antitumor activity by inhibiting carbonic anhydrase isoforms (CA IX, CA XII), which are overexpressed in cancer cells . Similar chromenone derivatives may interact with these enzymes via hydrophobic interactions or hydrogen bonding.

Antiproliferative Activity

Derivatives with vinylbenzene moieties (e.g., 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-7-methoxy-2H-chromen-2-one) show antiproliferative effects in lung cancer cells (H460) by inducing apoptosis and cell cycle arrest .

Structural Similarities and Reactivity

The compound’s 4-phenyl group and 7-(3-methyl-2-butenyl)oxy substituent likely enhance its stability and reactivity. For example:

  • Methoxy groups (as in 7-methoxy-8-methyl derivatives) may increase electron density, enabling nucleophilic attacks .

  • Bromine substituents (e.g., in 6-bromo derivatives) facilitate substitution reactions .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one exhibit strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and related diseases.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This makes it a candidate for further research in treating conditions such as arthritis and other inflammatory disorders.

Anticancer Potential

Initial studies suggest that the compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells, which is a critical mechanism in cancer therapy. Research into its mechanisms of action is ongoing, with promising results indicating potential use in cancer treatments.

Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to modulate biological pathways suggests it could be formulated into drugs targeting oxidative stress-related diseases and inflammation.

Nutraceuticals

Given its antioxidant and anti-inflammatory properties, this compound is also being explored for use in nutraceuticals. These products aim to provide health benefits beyond basic nutrition and could be marketed as dietary supplements.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Anti-inflammatory EffectsShowed inhibition of TNF-alpha production in macrophages.
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines through caspase activation.

Mechanism of Action

The mechanism of action of 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Chromen-2-one Core

The chromen-2-one scaffold is highly modifiable, with substituents at positions 4, 7, and 8 significantly altering properties. Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate C18H14O4 - 7-OAc (acetate)
- 8-Me
- 4-Ph
294.30 Higher lipophilicity; used in synthetic intermediates
4-(4-Methoxyphenyl)-8-methyl-7-(2-oxo-2-(p-tolyl)ethoxy)-2H-chromen-2-one C24H20O5 - 7-(2-oxo-2-(p-tolyl)ethoxy)
- 4-(4-MeO-Ph)
388.42 Enhanced electron-withdrawing effects; potential kinase inhibition
8-Methyl-7-((4-methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one C24H20O3 - 7-O-(4-Me-Bn)
- 8-Me
- 4-Ph
356.42 Increased steric bulk; reduced solubility
Imperatorin (8-Isopentenyloxypsoralen) C16H14O4 - 8-O-(isopentenyl)
- Furocoumarin core
270.29 Photochemotherapeutic agent; DNA intercalation under UV
Key Observations:
  • Lipophilicity : The acetate group in C18H14O4 increases lipophilicity compared to the hydroxyl or isopentenyloxy derivatives, impacting membrane permeability .
  • Steric Effects : Bulky substituents like 4-methylbenzyloxy (C24H20O3) reduce solubility but may enhance target binding specificity .
  • Electronic Effects : Electron-withdrawing groups (e.g., 2-oxoethoxy in C24H20O5) alter the chromen-2-one ring’s electron density, affecting reactivity and binding interactions .
MAPK Pathway Inhibition

A urea derivative of chromen-2-one, 1-(8-methyl-7-((1-methylpiperidin-4-yl)oxy)-2-oxo-2H-chromen-3-yl)-3-phenylurea , inhibits the MAPK pathway (IC50: 0.8 µM) . While the target compound lacks the urea moiety, its isopentenyloxy group may confer distinct binding modes due to increased flexibility and hydrophobicity.

Photochemical Activity

Imperatorin (C16H14O4), a natural furocoumarin with an isopentenyloxy group, intercalates into DNA and induces cytotoxicity under UV light .

Physicochemical Properties

Property Target Compound 8-Methyl-7-OAc (C18H14O4) 4-(4-MeO-Ph)-7-O-(p-tolyl) (C24H20O5)
LogP ~3.5 (estimated) ~4.2 ~5.0
Water Solubility Low Very low Insoluble
Melting Point Not reported 160–162°C 198–200°C

Biological Activity

8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one, also known as a derivative of chromone, has garnered attention due to its potential biological activities. This compound is part of a larger class of flavonoids, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.

Chemical Structure

The molecular formula for this compound is C21H20O3C_{21}H_{20}O_3. Its structural features contribute to its biological activity, particularly the chromone backbone which is often associated with various therapeutic effects.

Antioxidant Activity

Research indicates that compounds within the chromone family exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have shown that this compound demonstrates a capacity to scavenge free radicals effectively, which may contribute to its protective effects against cellular damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. It has been found to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses. This inhibition can provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism through which it may inhibit tumor growth. The compound appears to interfere with cell cycle progression and promote caspase activation, leading to programmed cell death.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokines and inflammatory enzymes
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antioxidant Efficacy

A study conducted on various flavonoids, including derivatives like this compound, assessed their capacity to reduce oxidative stress in human cells. The results indicated a significant reduction in malondialdehyde levels (a marker of oxidative stress), confirming the compound's antioxidant efficacy.

Case Study 2: Anti-inflammatory Action

In an animal model of arthritis, treatment with this compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro assays on breast cancer cell lines showed that exposure to this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activated the intrinsic apoptotic pathway, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended methods for synthesizing 8-methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one?

Answer: The compound can be synthesized via alkylation of a preformed coumarin scaffold. For example, 7-hydroxy-4-phenylcoumarin derivatives can be reacted with 3-methyl-2-butenyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the prenyloxy group at the 7-position . Purity is typically verified using HPLC (>95%) and characterized via 1H^1H/13C^{13}C NMR, IR, and mass spectrometry. Optimizing reaction time and temperature (e.g., reflux in anhydrous acetone) is critical to minimize side products like O-alkylation at competing hydroxyl sites .

Q. How can spectroscopic techniques distinguish this compound from structurally similar coumarins?

Answer:

  • 1H^1H NMR : The 3-methyl-2-butenyloxy group shows distinct resonances: a doublet for the terminal methyl groups (~δ 1.75–1.85 ppm) and a multiplet for the allylic protons (δ 5.2–5.4 ppm). The chromen-2-one carbonyl appears as a singlet at δ ~160 ppm in 13C^{13}C NMR .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (lactone C=O) and ~1250 cm⁻¹ (C-O-C ether) confirm the coumarin backbone .
  • UV/Vis : A strong absorption band near 310–320 nm (π→π* transition) differentiates it from non-aromatic analogs .

Q. What preliminary biological screening data exist for this compound?

Answer: While direct data for this compound is limited, structurally related coumarins with prenyloxy substituents exhibit:

  • Antiviral activity : Inhibition of HIV-1 reverse transcriptase (IC₅₀ ~8–12 μM) via competitive binding to the enzyme’s active site .
  • Anticancer potential : Cytotoxicity against human cancer cell lines (e.g., HepG2, IC₅₀ ~20–50 μM) through ROS-mediated apoptosis .
  • Antioxidant properties : Radical scavenging in DPPH assays (EC₅₀ ~15–30 μM) due to the phenolic hydroxyl group .

Q. What solvent systems are optimal for solubility studies?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM). For biological assays, use DMSO stock solutions (<0.1% v/v to avoid cytotoxicity). Predicted logP values (~3.5) from computational models (e.g., ChemAxon) align with experimental partitioning in octanol/water systems .

Q. How is crystallographic data obtained for structural validation?

Answer: Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 Venture diffractometer. The compound crystallizes in a triclinic system (space group P1P1) with unit cell parameters a=9.0371A˚,b=9.6216A˚,c=11.0308A˚a = 9.0371 \, \text{Å}, b = 9.6216 \, \text{Å}, c = 11.0308 \, \text{Å}. π-π stacking interactions between phenyl and chromenone rings stabilize the lattice (distance ~3.5 Å) . Data refinement uses SHELXL-2018 with R1<0.05R_1 < 0.05 .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Answer:

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with 15–20% higher yield .
  • Protecting groups : Temporarily block the 4-phenyl group with acetyl to prevent steric hindrance during alkylation .

Q. How to resolve contradictions in bioactivity data across studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., NIH/3T3 fibroblasts) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolite profiling : LC-MS/MS can identify degradation products (e.g., hydrolyzed prenyloxy group) that may confound results .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (ANOVA, p < 0.05) .

Q. What mechanistic studies elucidate its antiviral activity?

Answer:

  • Molecular docking : AutoDock Vina simulations show the prenyloxy group occupies the hydrophobic pocket of HIV-1 reverse transcriptase (binding energy ~-8.5 kcal/mol) .
  • Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (unchanged VmaxV_{\text{max}}, increased KmK_m) .
  • Resistance profiling : Serial passage of HIV-1 in the presence of the compound identifies mutations (e.g., K103N) that reduce efficacy .

Q. What challenges arise in crystallographic refinement?

Answer:

  • Disordered atoms : The 3-methyl-2-butenyl group may exhibit rotational disorder. Apply SHELXL’s PART and SIMU instructions to model occupancy .
  • Twinned crystals : Use PLATON’s TWINABS to correct intensity data .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for heavy atoms improve RfreeR_{\text{free}} by 2–3% .

Q. How to design structure-activity relationship (SAR) studies?

Answer:

  • Modify substituents : Compare analogues with varying prenyl chain lengths (e.g., 3-methyl-2-butenyl vs. geranyl) to assess hydrophobicity effects .
  • Bioisosteric replacement : Replace the chromenone lactone with a quinolinone core to evaluate backbone flexibility .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with bioactivity (e.g., antiviral IC₅₀) .

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